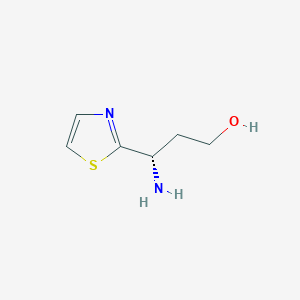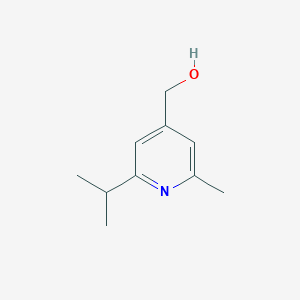
(2-Isopropyl-6-methylpyridin-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropyl-6-methylpyridin-4-YL)methanol is a chemical compound with the molecular formula C10H15NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its unique structural features, which include an isopropyl group at the 2-position, a methyl group at the 6-position, and a methanol group at the 4-position of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-6-methylpyridin-4-YL)methanol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-6-isopropylpyridine with formaldehyde, followed by reduction to yield the desired methanol derivative. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-6-methylpyridin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted pyridine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(2-Isopropyl-6-methylpyridin-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties .
Mechanism of Action
The mechanism of action of (2-Isopropyl-6-methylpyridin-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl)methanol: A similar compound with a hydroxymethyl group at the 2-position of the pyridine ring.
2,6-Di(thiazol-2-yl)pyridine: A compound with thiazole groups at the 2 and 6 positions of the pyridine ring
Uniqueness
(2-Isopropyl-6-methylpyridin-4-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl and methyl groups enhances its hydrophobicity and stability, while the methanol group provides a reactive site for further chemical modifications. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2-methyl-6-propan-2-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-5-9(6-12)4-8(3)11-10/h4-5,7,12H,6H2,1-3H3 |
InChI Key |
MUOCGICZZJGHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


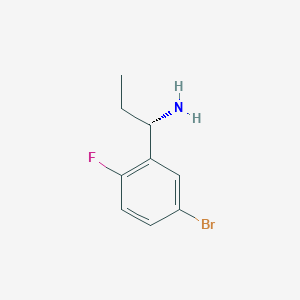
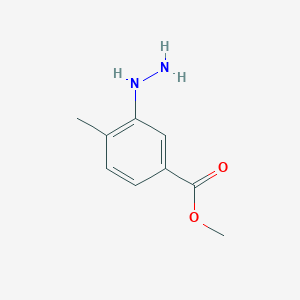
![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
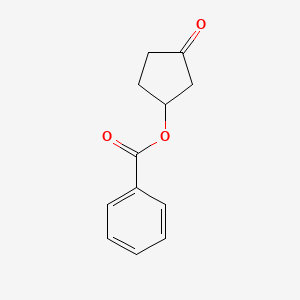
![(1R,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13045594.png)
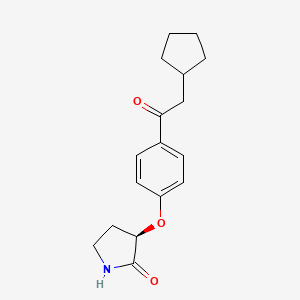
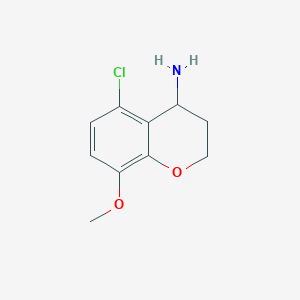
![6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B13045615.png)
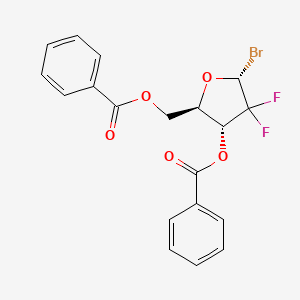
![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)
![(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13045636.png)
![10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid](/img/structure/B13045641.png)

